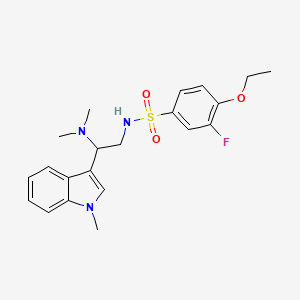

![molecular formula C11H20FNO3 B2357190 Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate CAS No. 2375270-86-1](/img/structure/B2357190.png)

Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

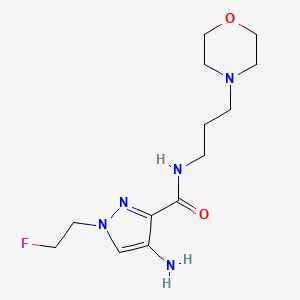

The synthesis of carbamates like Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate often involves the use of tert-butyl carbamates (Boc) as a key component. Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Chemical Reactions Analysis

Carbamates are known to undergo various chemical reactions. For instance, they can undergo anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines . Also, carbamates derived from ammonia or aliphatic amines are sufficiently long-lived .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate has been explored as an important intermediate in the synthesis of various biologically active compounds. For instance, Bingbing Zhao and colleagues (2017) developed a synthetic method for a compound structurally similar to this compound, used in the production of biologically active substances like omisertinib (AZD9291), a drug used in cancer treatment (Zhao et al., 2017).

Application in Organic Synthesis

- The compound has also been utilized in the preparation and reactions of various organic compounds. For instance, Leandro Piovan and colleagues (2011) conducted a study on the enzymatic kinetic resolution of a compound similar to this compound. This study provided insights into creating optically pure enantiomers for use in organic synthesis (Piovan et al., 2011).

Role in Cycloaddition Reactions

- A study by A. Padwa et al. (2003) discussed the use of a similar compound in cycloaddition reactions, showcasing its versatility in facilitating complex organic reactions (Padwa et al., 2003).

Development of Agonists

- In pharmacological research, compounds like this compound have been used as key intermediates. For instance, Xianyu Sun and colleagues (2014) converted a structurally related compound into N-Boc-protected urea, a crucial intermediate for preparing agonists of metabotropic glutamate receptor 5, indicating its potential in drug development (Sun et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Carbamates, including Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate, continue to play a pivotal role in modern drug discovery and medicinal chemistry. They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . Future research may focus on further exploring the diverse applications of carbamates in various fields.

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-11(4-5-12)6-8(14)7-11/h8,14H,4-7H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVIVRDSGCIAPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)O)CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid](/img/structure/B2357112.png)

![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)

![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)